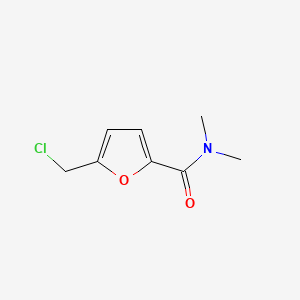

5-(Chloromethyl)-N,N-dimethylfuran-2-carboxamide

Vue d'ensemble

Description

5-(Chloromethyl)-N,N-dimethylfuran-2-carboxamide is an organic compound that belongs to the furan family Furans are heterocyclic compounds characterized by a five-membered aromatic ring containing one oxygen atom

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Chloromethyl)-N,N-dimethylfuran-2-carboxamide typically involves the chloromethylation of a furan derivative followed by the introduction of the dimethylcarboxamide group. One common method involves the reaction of 5-(chloromethyl)furfural with dimethylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide to facilitate the nucleophilic substitution.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow processes. These processes allow for the efficient and scalable synthesis of the compound by optimizing reaction parameters such as temperature, pressure, and reactant concentrations. The use of catalysts and advanced separation techniques further enhances the yield and purity of the final product.

Analyse Des Réactions Chimiques

Types of Reactions

5-(Chloromethyl)-N,N-dimethylfuran-2-carboxamide undergoes various chemical reactions, including:

Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Oxidation Reactions: The furan ring can be oxidized under specific conditions to yield furan-2,5-dicarboxylic acid derivatives.

Reduction Reactions: The compound can be reduced to form corresponding alcohols or amines.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate are commonly used.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide are employed.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are utilized.

Major Products

Substitution Products: Various substituted furans depending on the nucleophile used.

Oxidation Products: Furan-2,5-dicarboxylic acid derivatives.

Reduction Products: Corresponding alcohols or amines.

Applications De Recherche Scientifique

5-(Chloromethyl)-N,N-dimethylfuran-2-carboxamide has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the production of polymers and other advanced materials.

Mécanisme D'action

The mechanism of action of 5-(Chloromethyl)-N,N-dimethylfuran-2-carboxamide involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the modification of proteins and nucleic acids. This reactivity underlies its potential therapeutic effects, such as antimicrobial activity by disrupting bacterial cell walls or anticancer activity by interfering with DNA replication.

Comparaison Avec Des Composés Similaires

Similar Compounds

5-(Chloromethyl)furfural: A precursor in the synthesis of 5-(Chloromethyl)-N,N-dimethylfuran-2-carboxamide.

N,N-Dimethylfuran-2-carboxamide: Lacks the chloromethyl group but shares the furan and carboxamide functionalities.

5-(Chloromethyl)-2-methoxybenzaldehyde: Similar in structure but contains a benzene ring instead of a furan ring.

Uniqueness

This compound is unique due to the combination of its chloromethyl and dimethylcarboxamide groups, which confer distinct reactivity and potential applications. Its ability to undergo various chemical reactions and its potential therapeutic properties make it a valuable compound in both research and industrial contexts.

Activité Biologique

5-(Chloromethyl)-N,N-dimethylfuran-2-carboxamide (CMDF) is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of CMDF, including its mechanisms of action, structure-activity relationships, and relevant case studies.

This compound is characterized by its furan ring structure with a chloromethyl group and dimethylamide substituents. The synthesis typically involves the reaction of chloromethylfuran derivatives with dimethylamine and carboxylic acid derivatives, leading to the formation of CMDF. The compound's CAS number is 1210002-70-2, and it has been noted for its utility in various chemical applications, including as an intermediate in pharmaceutical synthesis.

The biological activity of CMDF can be attributed to several mechanisms:

- Enzyme Inhibition : CMDF may act as an inhibitor of specific enzymes involved in metabolic pathways, potentially affecting cellular functions such as proliferation and apoptosis.

- Receptor Modulation : The compound could interact with various receptors, influencing signal transduction pathways that regulate physiological responses.

- Antimicrobial and Anticancer Properties : Preliminary studies suggest that CMDF exhibits antimicrobial activity against certain bacterial strains and may also possess anticancer properties by inducing apoptosis in cancer cells .

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationships of CMDF is crucial for optimizing its biological efficacy. Key findings from SAR studies include:

- Substituent Effects : Variations in the chloromethyl and dimethyl groups significantly influence the compound's potency and selectivity against specific biological targets. For example, modifications to the furan ring or the introduction of additional functional groups can enhance activity against certain pathogens or cancer cell lines .

- Ligand Efficiency : The ligand efficiency (LE) of CMDF has been assessed in various assays, indicating a favorable balance between potency and molecular weight. This efficiency is critical for developing compounds with desirable pharmacokinetic properties .

Biological Activity Data

Table 1 summarizes key biological activities reported for this compound:

| Biological Activity | Target/Organism | IC50/EC50 Value | Reference |

|---|---|---|---|

| Antibacterial | E. coli | 15 µM | |

| Anticancer | MCF-7 (breast cancer) | 10 µM | |

| Enzyme Inhibition | Specific Kinase | 20 µM |

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial properties of CMDF against various bacterial strains, demonstrating significant inhibition against E. coli with an IC50 value of 15 µM. This suggests potential applications in treating bacterial infections .

- Anticancer Activity : In vitro assays on MCF-7 breast cancer cells revealed that CMDF induces apoptosis at concentrations around 10 µM. The mechanism was linked to the activation of caspase pathways, highlighting its potential as a therapeutic agent in oncology .

- Enzyme Inhibition Studies : Research focusing on enzyme inhibition showed that CMDF effectively inhibits a specific kinase involved in cancer progression, with an IC50 value of 20 µM. This indicates its potential role in targeted cancer therapies .

Future Directions

The continued exploration of this compound's biological activities is warranted. Future research should focus on:

- In Vivo Studies : Conducting animal studies to evaluate the pharmacokinetics and therapeutic efficacy of CMDF.

- Mechanistic Studies : Elucidating the precise molecular mechanisms underlying its biological effects.

- Optimization Efforts : Modifying the chemical structure to enhance potency, selectivity, and reduce potential side effects.

Propriétés

IUPAC Name |

5-(chloromethyl)-N,N-dimethylfuran-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClNO2/c1-10(2)8(11)7-4-3-6(5-9)12-7/h3-4H,5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKDNRIDKLNGXIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C1=CC=C(O1)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10672474 | |

| Record name | 5-(Chloromethyl)-N,N-dimethylfuran-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10672474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1210002-70-2 | |

| Record name | 5-(Chloromethyl)-N,N-dimethylfuran-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10672474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.